molecular formula C12H16N2O2 B12984850 Methyl 5-(piperidin-2-yl)picolinate

Methyl 5-(piperidin-2-yl)picolinate

Cat. No.: B12984850
M. Wt: 220.27 g/mol
InChI Key: VKMCLIAOBNJEAO-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-2-yl)picolinate is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a piperidin-2-yl group and a methyl ester at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the ester moiety) and basicity (from the piperidine nitrogen). The compound is of interest in medicinal chemistry, particularly in the design of ligands targeting enzymes or receptors with affinity for nitrogen-containing heterocycles. Its structural complexity allows for diverse interactions, such as hydrogen bonding via the piperidine amine and hydrophobic interactions through the aromatic pyridine system .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 5-piperidin-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h5-6,8,10,13H,2-4,7H2,1H3

InChI Key

VKMCLIAOBNJEAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperidin-2-yl)picolinate typically involves the reaction of picolinic acid with piperidine under specific conditions. One common method involves the esterification of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid, followed by the addition of piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-2-yl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(piperidin-2-yl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-2-yl)picolinate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The picolinate moiety can chelate metal ions, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Substituent at Pyridine-5 Functional Group at Pyridine-2 Key Structural Features
Methyl 5-(piperidin-2-yl)picolinate Not provided Piperidin-2-yl Methyl ester Piperidine amine, ester lipophilicity
Methyl 5-hydroxypyridine-2-carboxylate 30766-12-2 Hydroxyl (-OH) Methyl ester Polar hydroxyl group, reduced basicity
5-Methoxy-2-pyridinecarboxylic acid 29082-92-6 Methoxy (-OCH₃) Carboxylic acid (-COOH) Methoxy hydrophobicity, acidic carboxyl
Ethyl (fluorophenyl)(piperidin-2-yl)acetate Not provided Fluorophenyl Ethyl ester Fluorine electronegativity, piperidine amine

Key Observations:

  • Electron-Withdrawing Groups : Fluorophenyl-containing analogs (e.g., Ethyl (fluorophenyl)(piperidin-2-yl)acetate) exhibit higher electronegativity, which may influence binding interactions in biological systems .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s LogP is estimated to be higher than carboxylic acid analogs (e.g., 5-Methoxy-2-pyridinecarboxylic acid) due to the ester group, favoring blood-brain barrier penetration .
  • Basicity : The piperidine nitrogen (pKa ~10–11) enables protonation at physiological pH, enhancing solubility in acidic environments and interaction with anionic binding pockets .

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